

In-Depth Technical Guide to Crotonophenone: Molecular Properties and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Crotonophenone

Cat. No.: B1361547

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and analysis of **crotonophenone**. It is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development, offering detailed data and methodologies to support their work. This document also explores the properties of a notable derivative, 2',5'-dimethyl**crotonophenone**.

Core Molecular Data

Crotonophenone, systematically known as (E)-1-phenylbut-2-en-1-one, is an α,β -unsaturated ketone. Below is a summary of its key molecular data, along with that of its dimethyl derivative. [\[1\]](#)

Property	Crotonophenone	2',5'-Dimethylcrotonophenone
Molecular Formula	C ₁₀ H ₁₀ O	C ₁₂ H ₁₄ O
Molecular Weight	146.19 g/mol	174.24 g/mol
Systematic Name	(E)-1-phenylbut-2-en-1-one	(E)-1-(2,5-dimethylphenyl)but-2-en-1-one
Synonyms	trans-Crotonophenone, Phenyl propenyl ketone, 2-Butenophenone	-
CAS Number	35845-66-0 (also cited as 495-41-0)	Not readily available

Experimental Protocols

Synthesis of Crotonophenone ((E)-1-phenylbut-2-en-1-one)

A common method for the synthesis of **crotonophenone** and its derivatives is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone.

Materials:

- Benzaldehyde
- Acetone
- Sodium hydroxide (NaOH)
- Ethanol
- Hydrochloric acid (HCl)
- Distilled water

- Anhydrous magnesium sulfate (MgSO_4)
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in a minimal amount of distilled water and then add ethanol.
- **Addition of Reactants:** Cool the solution in an ice bath. While stirring, add a mixture of benzaldehyde and acetone dropwise to the cooled ethanolic NaOH solution.
- **Reaction:** Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.
- **Washing:** Wash the organic layer sequentially with distilled water and brine.
- **Drying and Evaporation:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization or column chromatography to yield pure (E)-1-phenylbut-2-en-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of Crotonophenone

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds.^{[2][3]}

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified **crotonophenone** sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Transfer the solution to a standard 5 mm NMR tube.

^1H -NMR Spectroscopy Protocol:

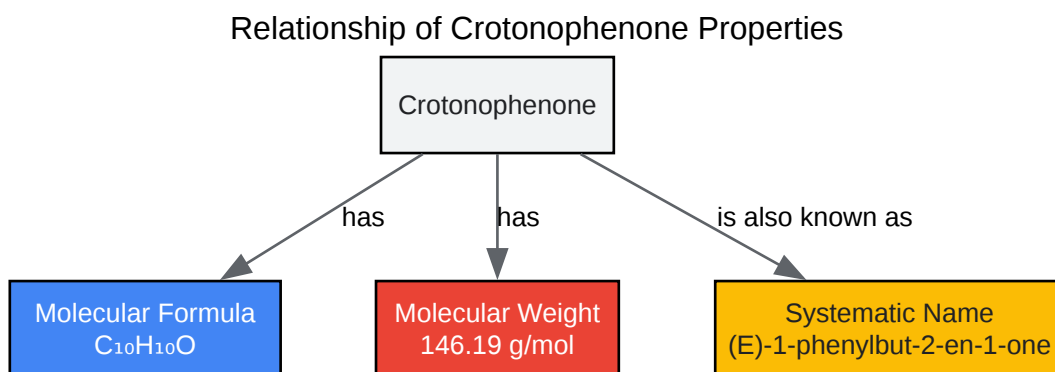
- Acquire the ^1H -NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).
- Typical acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the entire proton chemical shift range (typically 0-12 ppm).
- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the chemical shifts and coupling constants to assign the peaks to the specific protons in the **crotonophenone** molecule.

^{13}C -NMR Spectroscopy Protocol:

- Acquire the ^{13}C -NMR spectrum on the same spectrometer.
- Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans is typically required.
- Proton decoupling is commonly used to simplify the spectrum by removing ^1H - ^{13}C coupling.
- Process the data similarly to the ^1H -NMR spectrum.
- Analyze the chemical shifts to identify the different carbon environments in the molecule.

Visualizations

Logical Relationship of Crotonophenone Properties

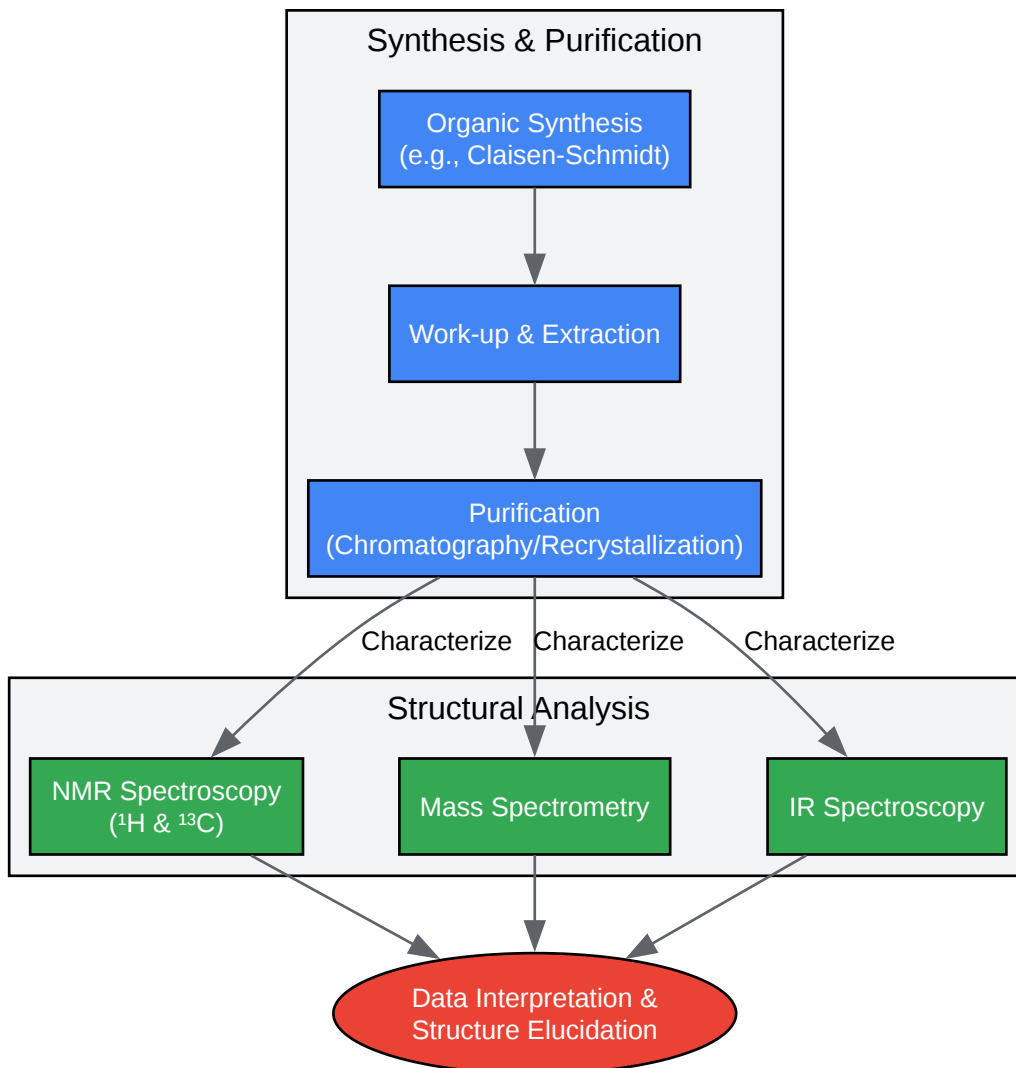


[Click to download full resolution via product page](#)

Caption: Key identifiers for **crotonophenone**.

General Experimental Workflow for Chemical Characterization

General Workflow for Chemical Characterization

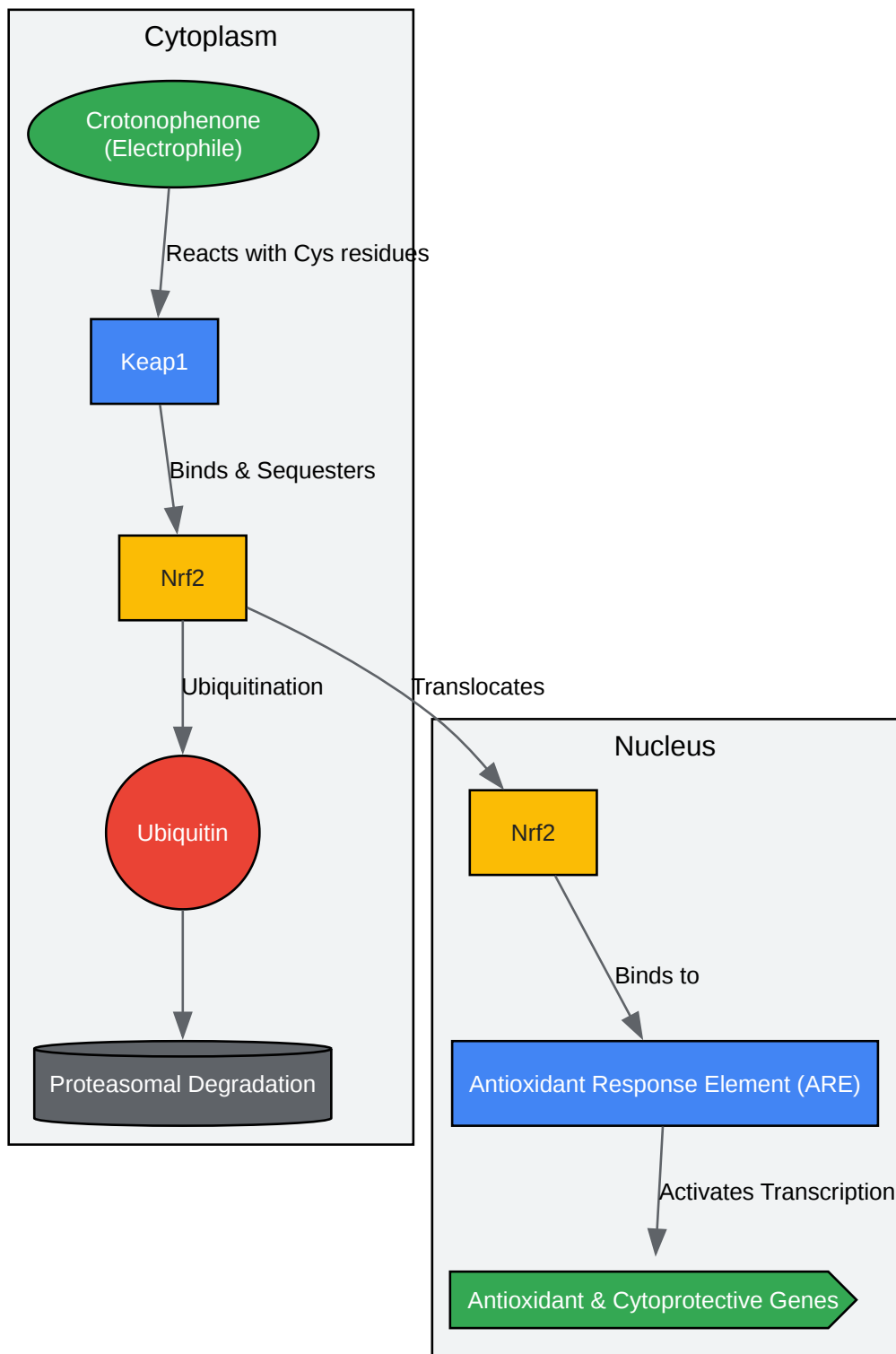
[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and analysis.

Representative Cell Signaling Pathway

While specific signaling pathways for **crotonophenone** are not extensively documented, as an α,β -unsaturated ketone, it could potentially interact with pathways sensitive to reactive electrophiles, such as the Keap1-Nrf2 pathway, which is a key regulator of cellular responses to oxidative stress. The following diagram illustrates a simplified representation of this pathway.

Representative Keap1-Nrf2 Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Keap1-Nrf2 pathway modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenyl propenyl ketone | C₁₀H₁₀O | CID 231934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rroj.com [rroj.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- To cite this document: BenchChem. [In-Depth Technical Guide to Crotonophenone: Molecular Properties and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361547#crotonophenone-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

